4-(methoxymethyl)-1H-pyrazole
Overview
Description
4-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The methoxymethyl group attached to the fourth position of the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1H-pyrazole typically involves the reaction of 4-hydroxymethyl-1H-pyrazole with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl ether intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-formyl-1H-pyrazole or 4-carboxy-1H-pyrazole.
Reduction: Dihydropyrazole derivatives.
Substitution: Various halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
4-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-1H-pyrazole
- 4-(chloromethyl)-1H-pyrazole
- 4-(methyl)-1H-pyrazole
Uniqueness
4-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(methoxymethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5-2-6-7-3-5/h2-3H,4H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVUYMRSBUEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308324 | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-34-1 | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37599-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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